4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate
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Overview
Description
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are a group of naturally occurring phenolic substances made of fused benzene and α-pyrone rings. This compound is known for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate typically involves the reaction of 4,7-dimethyl-2-oxo-2H-chromen-5-yl with N-[(benzyloxy)carbonyl]glycine. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets and pathways. The compound may inhibit bacterial DNA gyrase, leading to antimicrobial effects. It may also modulate inflammatory pathways and induce apoptosis in cancer cells, contributing to its anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-oxo-2H-chromen-7-yl: Another coumarin derivative with similar biological activities.
7-hydroxy-2-oxo-2H-chromen-8-yl: Known for its antimicrobial and anticancer properties.
4,5-dimethyl-2-oxo-2H-chromen-7-yl: Exhibits anti-inflammatory and antimicrobial activities.
Uniqueness
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]glycinate is unique due to its specific structural features and the presence of the N-[(benzyloxy)carbonyl]glycinate moiety, which may enhance its biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H19NO6 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C21H19NO6/c1-13-8-16-20(14(2)10-18(23)27-16)17(9-13)28-19(24)11-22-21(25)26-12-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,22,25) |
InChI Key |
PNXMVIOQICLRAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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